physical and chemical properties of beta-farnesene
physical and chemical properties of beta-farnesene
Technical Monograph: -Farnesene
Bio-Renewable Sesquiterpene Platform for Advanced Applications
Executive Summary
-Farnesene (CAS: 18794-84-8) is a sesquiterpene olefin (As a Senior Application Scientist, I present this guide to address the critical material constraints of
Physicochemical Profile
The following data represents the standard industrial grade (E)-
Table 1: Physical Constants & Properties
| Property | Value / Range | Conditions | Relevance |
| Molecular Formula | - | Sesquiterpene | |
| Molecular Weight | 204.36 g/mol | - | Stoichiometric calcs |
| Density | 0.836 g/mL | @ 20°C | Liquid handling/Flow |
| Boiling Point | ~260°C | @ 760 mmHg (Theoretical) | Do not distill at atm pressure |
| Boiling Point (Vac) | 124°C | @ 10-12 mmHg | Purification standard |
| Refractive Index | 1.487 – 1.492 | Purity check (sensitive) | |
| Flash Point | 110°C | Closed Cup | Safety/Flammability |
| Solubility | Non-polar | Hexane, Toluene, Diethyl Ether | Polymerization solvents |
| Solubility (Water) | Insoluble | < 10 mg/L | Phase separation |
| Appearance | Clear, colorless | Liquid | Yellowing indicates oxidation |
Molecular Architecture & Stereochemistry
-Farnesene exists primarily as two geometric isomers. The industrial bio-fermentation route yields predominantly the (E)-isomer (trans-), which is the thermodynamically favored and biologically active form for most industrial chemical modifications.-
(E)-
-Farnesene: The conjugated diene system is accessible for Diels-Alder reactions and anionic polymerization. -
(Z)-
-Farnesene: Less common, often found in natural plant extracts alongside the (E) isomer.
Structural Insight: The molecule features a conjugated diene at the "head" (positions 1,3) and isolated double bonds at positions 6 and 10. This structural duality allows for selective functionalization—the conjugated head is highly reactive toward polymerization and cycloaddition, while the isolated tail bonds require harsher conditions (e.g., high-pressure hydrogenation) to react.
Chemical Reactivity & Derivatization
The utility of
Reaction Landscape Visualization
The following diagram maps the transformation pathways from the raw bio-farnesene to high-value end products.
Caption: Chemical branching of
Key Reaction Mechanisms
-
Anionic Polymerization: Unlike random radical polymerization, anionic initiation (e.g., sec-butyllithium) allows for "living" polymerization. This enables the creation of block copolymers (e.g., Farnesene-Styrene) with precise molecular weights. The resulting polymer has a "bottlebrush" architecture due to the pendant side chains, conferring unique rheological properties (low viscosity, high elasticity).
-
Hydrogenation: Complete saturation yields Farnesane (2,6,10-trimethyldodecane), a drop-in diesel/jet fuel with a high cetane number and zero sulfur.
-
Vitamin E Synthesis:
-farnesene is a precursor to Isophytol .[5] Isophytol is condensed with trimethylhydroquinone (TMHQ) to synthesize -tocopherol (Vitamin E), bypassing the traditional extraction from deodorizer distillates.
Protocol: Quality Control & Stabilization System
Context:
Reagents & Equipment
-
Solvent: HPLC-grade Hexane (degassed).
-
Standard: Squalane (Internal Standard for GC).
-
Stabilizer: tert-Butylhydroquinone (TBHQ) or BHT.
-
Gas: High-purity Nitrogen or Argon.
-
Analysis: GC-FID or GC-MS; Peroxide Test Strips (Quantofix).
Step-by-Step Workflow
Step 1: Receipt & Initial Validation (The "Gatekeeper" Step)
-
Upon receipt, do not open the bottle immediately. Allow it to reach room temperature to prevent water condensation.
-
Visual Check: Liquid must be water-white. Any yellow tint implies >0.5% oxidation products.
-
Peroxide Test: Dip a semi-quantitative peroxide strip.
-
Pass: < 10 mg/L peroxides.
-
Fail: > 10 mg/L. (Requires distillation before use in polymerization).
-
Step 2: Aliquoting & Stabilization
-
Action: Never store the bulk container after opening. Aliquot immediately.
-
Add 100-500 ppm TBHQ if the downstream application permits (Note: Polymerization catalysts will be killed by phenolic antioxidants. If used for polymerization, store neat under Argon at -20°C and distill immediately before use).
-
Sparge aliquots with Argon for 2 minutes.
-
Seal with septum caps and wrap with Parafilm.
Step 3: Storage Logic
-
Short Term (<1 week): 4°C in dark.
-
Long Term (>1 month): -20°C or -80°C.[6]
Step 4: Pre-Reaction Quantification (Self-Validation)
-
Before running a reaction (e.g., Diels-Alder), perform a GC-FID check.
-
Protocol: Mix 10
L sample + 10 L Squalane (IS) in 1 mL Hexane. -
Calculation: Calculate purity based on the ratio of Farnesene Area vs. Squalane Area (corrected for response factors).
-
Stop Condition: If purity < 95%, repurify via vacuum distillation (124°C @ 10 mmHg).
Stability Logic Visualization
This diagram illustrates the decision matrix for handling
Caption: Decision matrix for stabilizing
References
-
Amyris, Inc. (2016). Rewriting yeast central carbon metabolism for industrial isoprenoid production. Nature.[7] [Link]
-
PubChem. (n.d.). Compound Summary: beta-Farnesene.[1][2][3][6][8][9][10][11][12] National Library of Medicine. [Link]
-
Ye, Z., et al. (2022).[5] Revolution of vitamin E production by starting from microbial fermented farnesene to isophytol.[5][13] Nature Communications. [Link]
-
Hahn, T., et al. (2021). Trends in the Diels–Alder reaction in polymer chemistry. Chemical Society Reviews. [Link]
-
The Good Scents Company. (n.d.). (E)-beta-farnesene physical properties and spectral data.[9][10][Link]
Sources
- 1. chembk.com [chembk.com]
- 2. (E)-beta-farnesene, 18794-84-8 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rewriting yeast central carbon metabolism for industrial isoprenoid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. energy.gov [energy.gov]
- 9. 18794-84-8 CAS MSDS ((E)-BETA-FARNESENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. beta-Farnesene [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. First time β-farnesene production by the versatile bacterium Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revolution of vitamin E production by starting from microbial fermented farnesene to isophytol - PubMed [pubmed.ncbi.nlm.nih.gov]
